molecular formula C8H3BrClF3O2 B3034699 5-Bromo-2-chloro-4-(trifluoromethyl)benzoic acid CAS No. 2089650-81-5

5-Bromo-2-chloro-4-(trifluoromethyl)benzoic acid

Cat. No.: B3034699
CAS No.: 2089650-81-5
M. Wt: 303.46 g/mol
InChI Key: ZFOHGYAHOICPJE-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-4-(trifluoromethyl)benzoic acid (CAS: 2089650-81-5) is a halogenated benzoic acid derivative with the molecular formula C₈H₃BrClF₃O₂ and a molecular weight of 303.46 g/mol . The compound features bromine and chlorine substituents at the 5- and 2-positions, respectively, and a trifluoromethyl (-CF₃) group at the 4-position of the benzene ring. This substitution pattern confers unique electronic and steric properties, making it a versatile building block in pharmaceutical and agrochemical synthesis .

Properties

IUPAC Name

5-bromo-2-chloro-4-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrClF3O2/c9-5-1-3(7(14)15)6(10)2-4(5)8(11,12)13/h1-2H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFOHGYAHOICPJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)C(F)(F)F)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrClF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloro-4-(trifluoromethyl)benzoic acid typically involves multiple steps starting from simpler aromatic compounds. One common method involves the bromination and chlorination of a trifluoromethyl-substituted benzoic acid. For instance, 2-chlorobenzoic acid can be used as a starting material, which undergoes bromination using N-bromosuccinimide (NBS) in the presence of a catalyst like sulfuric acid . The reaction conditions are usually mild, and the product is purified through crystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable processes. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity. The reaction conditions are optimized to enhance safety and reduce costs, making the process suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-4-(trifluoromethyl)benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound with various functional groups depending on the boronic acid used .

Scientific Research Applications

5-Bromo-2-chloro-4-(trifluoromethyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-4-(trifluoromethyl)benzoic acid depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its effects. The trifluoromethyl group often enhances the compound’s metabolic stability and bioavailability, making it a valuable moiety in drug design .

Comparison with Similar Compounds

Key Observations :

  • Bromine and chlorine at the 5- and 2-positions create steric hindrance, directing reactivity to specific sites in further synthetic modifications .
  • Synthesis Efficiency : Simpler derivatives like 5-bromo-2-chloro benzoic acid achieve higher yields (95%) via one-pot hydrolysis of benzotrichloride intermediates , whereas trifluoromethyl-containing analogs may require costlier catalysts (e.g., t-butyl lithium) .

Antifungal Activity

  • Trifluoromethyl Derivatives : Esters of 4-(trifluoromethyl)benzoic acid with salicylanilides exhibit antifungal activity against molds (MIC ≥ 0.49 µmol/L) but face solubility challenges . The target compound’s free acid form may offer improved solubility for similar applications.

Pharmaceutical Relevance

  • EP4 Receptor Antagonists: Analog CJ-42794, a 5-chloro-2-fluorophenoxy derivative, demonstrates selective prostaglandin receptor inhibition without gastrointestinal toxicity, suggesting that halogen positioning critically influences drug safety .

Physicochemical Properties

Property This compound 5-Bromo-2-chloro benzoic acid 2-Chloro-5-(trifluoromethyl)benzoic acid
Melting Point Not reported 158–160°C 112–114°C
Solubility Likely low (due to -CF₃) Moderate (polar solvents) Low (nonpolar solvents)
Reactivity Electrophilic at C-3 and C-6 Electrophilic at C-4 and C-6 Electrophilic at C-4

Notes: The trifluoromethyl group reduces solubility in aqueous media but improves compatibility with lipid membranes, a trade-off critical for drug delivery .

Biological Activity

5-Bromo-2-chloro-4-(trifluoromethyl)benzoic acid (C₈H₃BrClF₃O₂) is an aromatic carboxylic acid notable for its unique structural features, including bromine, chlorine, and trifluoromethyl groups. These substituents enhance its chemical reactivity and potential biological activity, making it a subject of interest in pharmacological research.

  • Molecular Formula : C₈H₃BrClF₃O₂
  • Molecular Weight : 303.46 g/mol
  • Melting Point : 118-122 °C
  • Solubility : Soluble in organic solvents

The biological activity of this compound is attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The trifluoromethyl group enhances lipophilicity and metabolic stability, facilitating effective interactions with biological membranes and enzymes. The presence of halogen substituents may also enhance the compound's ability to modulate enzyme activity and signaling pathways, positioning it as a candidate for therapeutic applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to interact with various bacterial strains, suggesting potential applications in combating infections. For instance:

  • Minimum Inhibitory Concentrations (MICs) : Studies have reported MICs ranging from 0.5–32 μmol/L against mycobacterial strains, including drug-resistant Mycobacterium tuberculosis .
Bacterial StrainMIC (μmol/L)
Mycobacterium tuberculosis≤ 1
M. aviumUp to 32
Staphylococcus aureus≥ 0.49

These findings indicate that the compound may not only inhibit growth but could also be effective against resistant strains without cross-resistance to conventional drugs .

Enzyme Interaction Studies

The compound's interactions with specific enzymes have been a focus of research. For example, it has been investigated for its potential to inhibit isocitrate lyase (ICL), a target for latent tuberculosis treatment . The inhibition of ICL by various derivatives indicates that modifications in structure can lead to enhanced biological activity.

Case Studies and Research Findings

  • Antibacterial Efficacy : A study demonstrated that salicylanilide derivatives containing the trifluoromethyl group exhibited significant antibacterial activity against multiple strains, including methicillin-resistant Staphylococcus aureus (MRSA). The derivatives showed comparable or superior efficacy to standard drugs like isoniazid .
  • Pharmacokinetic Properties : The lipophilic nature of this compound suggests improved absorption and distribution in biological systems, which is critical for drug development.
  • Potential Therapeutic Applications : Given its structural characteristics and biological activity, this compound is being explored as a precursor for novel drug formulations aimed at treating infections caused by resistant bacterial strains.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-Bromo-2-chloro-4-(trifluoromethyl)benzoic acid with high purity?

  • Methodology : Start with a halogenated benzotrifluoride precursor (e.g., 5-Bromo-2-chlorobenzotrifluoride, CAS 445-01-2 ). Perform carboxylation via metal-halogen exchange using Grignard or lithium reagents, followed by CO₂ quenching. Purify via recrystallization in ethanol/water or column chromatography (silica gel, hexane/ethyl acetate gradient). Monitor purity using HPLC (C18 column, acidic mobile phase) and confirm structural integrity via FT-IR (carboxylic acid C=O stretch ~1700 cm⁻¹) .

Q. How can researchers characterize the substituent effects of Br, Cl, and CF₃ groups on the benzoic acid core?

  • Methodology : Use computational tools (DFT calculations) to analyze electronic effects. Compare experimental pKa values (potentiometric titration) with computed partial charges. Correlate substituent positions with Hammett σ constants (CF₃: σₚ≈0.54; Cl: σₘ≈0.37; Br: σₘ≈0.39). Validate using NMR (¹³C for electron-withdrawing effects on aromatic carbons) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Guidelines : Store at 0–6°C to prevent decomposition . Use PPE (gloves, goggles) and work in a fume hood. In case of exposure, consult safety data sheets for halogenated benzoic acids (e.g., 5-amino-2-chloro-4-fluorobenzoic acid protocols ). Neutralize spills with sodium bicarbonate and dispose via hazardous waste channels .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., unexpected splitting in ¹H NMR) be resolved for this compound?

  • Analysis : Investigate dynamic effects like hindered rotation of the CF₃ group or intermolecular hydrogen bonding. Use variable-temperature NMR to observe coalescence of split peaks. Compare with crystallographic data (XRD) to confirm conformational rigidity .

Q. What strategies optimize catalytic coupling reactions (e.g., Suzuki-Miyaura) involving the bromo substituent?

  • Experimental Design : Activate the C–Br bond using Pd(PPh₃)₄ or XPhos Pd G3. Optimize solvent (toluene/DMF) and base (Cs₂CO₃) to prevent dehalogenation. Monitor reaction progress via LC-MS. Note: The electron-withdrawing CF₃ group may reduce reactivity, requiring higher catalyst loading (5 mol%) .

Q. How does the compound’s stability vary under different pH conditions, and how can degradation pathways be modeled?

  • Methodology : Conduct accelerated stability studies (pH 1–13, 40°C). Analyze degradation products via HRMS and propose pathways (e.g., decarboxylation at low pH or nucleophilic displacement of Cl⁻ at high pH). Use kinetic modeling (Arrhenius equation) to predict shelf life .

Key Notes

  • Synthesis Challenges : The trifluoromethyl group complicates carboxylation; alternative routes (e.g., directed ortho-metalation) may improve yields .
  • Analytical Pitfalls : Overlap of Br and Cl isotopic patterns in mass spectrometry requires high-resolution instruments (Q-TOF) for unambiguous identification .
  • Research Applications : Potential use as a ligand in metalloenzyme inhibition studies or as a building block for fluorinated drug candidates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Bromo-2-chloro-4-(trifluoromethyl)benzoic acid
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